molecular formula C14H9BrN2O2 B6335704 2-Bromomethyl-4-phthalimido-pyridine CAS No. 954240-70-1

2-Bromomethyl-4-phthalimido-pyridine

Cat. No.: B6335704
CAS No.: 954240-70-1
M. Wt: 317.14 g/mol
InChI Key: VDHVYRCWXKSADK-UHFFFAOYSA-N
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Description

“2-Bromomethyl-4-phthalimido-pyridine” is a chemical compound with the CAS Number: 954240-70-1. It has a molecular weight of 317.14 and its IUPAC name is 2-[2-(bromomethyl)-4-pyridinyl]-1H-isoindole-1,3(2H)-dione . The compound is a light yellow solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H9BrN2O2/c15-8-9-7-10(5-6-16-9)17-13(18)11-3-1-2-4-12(11)14(17)19/h1-7H,8H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

“this compound” is a light yellow solid . It has a molecular weight of 317.14 .

Scientific Research Applications

Synthesis and Design of Bioactive Compounds

2-Bromomethyl-4-phthalimido-pyridine has been utilized as a precursor in the synthesis of bioactive cyclometalated phthalimides, which are designed as organometallic protein kinase inhibitors. This involves economical design strategies, including Pd-catalyzed Stille cross-coupling, to generate ruthenium(II) and iridium(III) complexes with significant biological activity against a large panel of human protein kinases. A co-crystal structure with the protein kinase Pim1 highlighted ATP-competitive binding, demonstrating the molecule's utility in drug design and synthesis (Blanck et al., 2012).

Material Science and Polymer Chemistry

In material science, this compound derivatives have been explored for the creation of novel polyimides with enhanced solubility and thermal stability. These polyimides, featuring phthalimide as a pendent group and incorporating pyridine moieties in their main chains, exhibit excellent solubility in polar aprotic solvents and outstanding thermal stability. Such materials are promising for applications requiring high-performance polymers with specific mechanical, thermal, and chemical resistance properties (Zhuo et al., 2014).

Luminescent and Fluorescent Materials

The compound has also found application in the development of luminescent materials through the coordination chemistry of fluorescent pyridinyl- and quinolinyl-phthalimide ligands. These studies have led to the creation of luminescent Au(I) complexes that show promise in the development of new optical materials and sensors. The detailed exploration of their luminescence properties, including emission in the visible region and ligand-centered fluorescence, underscores the potential of this compound in the synthesis of photofunctional materials (Mullice et al., 2009).

Chemical Sensors

Moreover, phthalimide derivatives based on this compound have been employed in the development of chemosensors, particularly for the detection of metal ions such as Cu(II) in aqueous solutions. These chemosensors exhibit high selectivity and sensitivity towards Cu(II) ions, demonstrating the versatility of this compound in analytical chemistry and environmental monitoring applications (Patil et al., 2019).

Properties

IUPAC Name

2-[2-(bromomethyl)pyridin-4-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2/c15-8-9-7-10(5-6-16-9)17-13(18)11-3-1-2-4-12(11)14(17)19/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHVYRCWXKSADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=NC=C3)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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